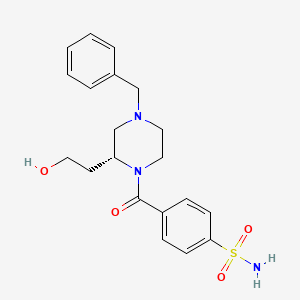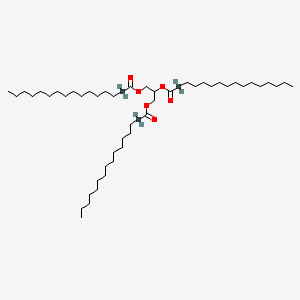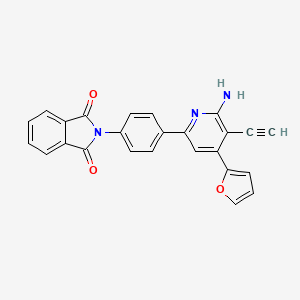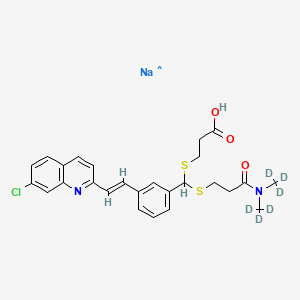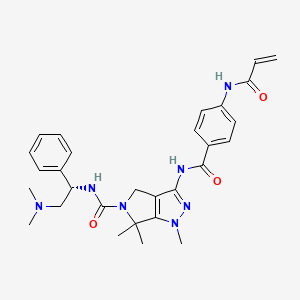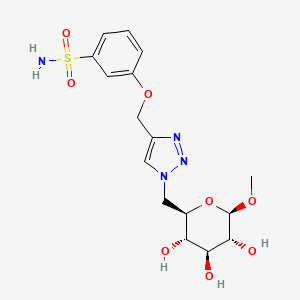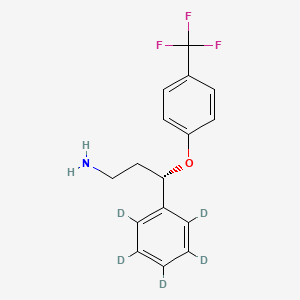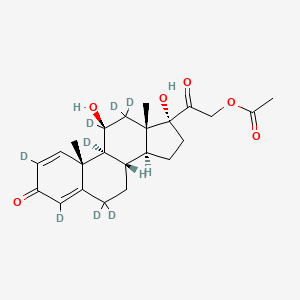
Solifenacin-d7 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
索利芬那辛-d7 (盐酸盐) 是一种氘代形式的索利芬那辛,索利芬那辛是一种主要用于治疗膀胱过度活动症的毒蕈碱受体拮抗剂。索利芬那辛-d7 中的氘标记用于药代动力学研究,使研究人员能够更有效地追踪生物系统中的化合物。
准备方法
合成路线和反应条件
索利芬那辛-d7 (盐酸盐) 的合成涉及将氘原子掺入索利芬那辛分子中。这可以通过多种方法实现,包括催化氢-氘交换反应。反应条件通常涉及在受控温度和压力条件下使用氘气 (D2) 和合适的催化剂。
工业生产方法
索利芬那辛-d7 (盐酸盐) 的工业生产遵循类似的原理,但规模更大。该过程涉及使用高纯度氘气和先进的催化体系,以确保氘原子有效掺入。然后使用结晶和色谱等技术对最终产品进行纯化,以达到所需的纯度和同位素标记。
化学反应分析
反应类型
索利芬那辛-d7 (盐酸盐) 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一种原子或基团替换一个原子或基团。
常见试剂和条件
氧化: 常见的试剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常见的试剂包括氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 常见的试剂包括卤素(例如,氯,溴)和亲核试剂(例如,氢氧根离子)。
主要产品
从这些反应中形成的主要产品取决于所使用的特定条件和试剂。例如,索利芬那辛-d7 的氧化可能产生羟基化的衍生物,而还原可能产生具有改变的官能团的氘代类似物。
科学研究应用
索利芬那辛-d7 (盐酸盐) 具有广泛的科学研究应用,包括:
化学: 用作分析化学中的参考标准,以研究索利芬那辛在各种条件下的行为。
生物学: 用于药代动力学研究,以了解索利芬那辛的吸收、分布、代谢和排泄。
医学: 用于临床研究,以评估索利芬那辛在治疗膀胱过度活动症方面的疗效和安全性。
工业: 应用于索利芬那辛的新制剂和药物递送系统的开发。
作用机制
索利芬那辛-d7 (盐酸盐) 通过拮抗毒蕈碱受体(特别是膀胱中的 M3 受体)发挥其作用。这阻止了逼尿肌的收缩,从而减少尿频、尿急和尿失禁。分子靶标包括毒蕈碱受体,所涉及的途径与胆碱能信号系统有关。
相似化合物的比较
类似化合物
托特罗定: 另一种用于膀胱过度活动症的毒蕈碱受体拮抗剂。
奥昔布宁: 具有类似应用但药代动力学特性不同的毒蕈碱拮抗剂。
达非那辛: 选择性靶向 M3 受体,类似于索利芬那辛。
独特性
索利芬那辛-d7 (盐酸盐) 由于其氘标记而具有独特性,这提供了增强的稳定性并允许进行更精确的药代动力学研究。与其他类似化合物相比,索利芬那辛-d7 在跟踪和研究药物在生物系统中的行为方面提供了优势。
属性
分子式 |
C23H27ClN2O2 |
|---|---|
分子量 |
406.0 g/mol |
IUPAC 名称 |
[(3S)-2,2,3,6,6,7,7-heptadeuterio-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1/i13D2,14D2,16D2,21D; |
InChI 键 |
YAUBKMSXTZQZEB-LBRLWMCJSA-N |
手性 SMILES |
[2H][C@@]1(C2CC(N(C1([2H])[2H])C(C2)([2H])[2H])([2H])[2H])OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



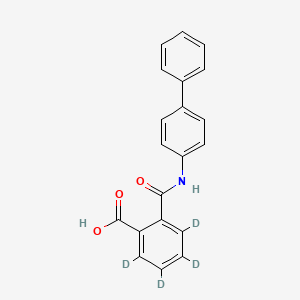

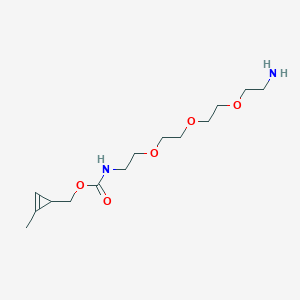
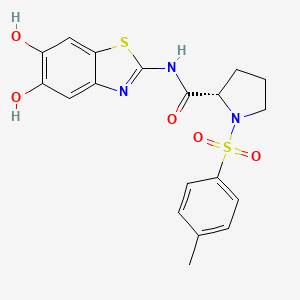
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
